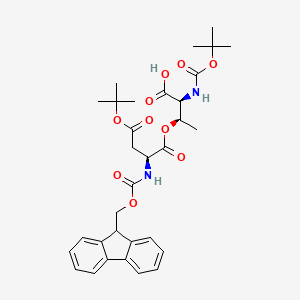
Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and aspartic acid, each protected by different groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group of threonine, while the Fmoc group protects the amino group of aspartic acid. The OtBu group protects the carboxyl group of aspartic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” typically involves the following steps:
Protection of Amino Groups: The amino groups of threonine and aspartic acid are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection of Carboxyl Group: The carboxyl group of aspartic acid is protected using the OtBu group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.
化学反応の分析
Types of Reactions
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” can undergo various reactions, including:
Deprotection Reactions: Removal of Boc, Fmoc, and OtBu groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), Fmoc groups using piperidine, and OtBu groups using TFA.
Coupling: Common reagents include DCC, DIC, and bases like NMM.
Major Products
The major products of these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
科学的研究の応用
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is widely used in:
Chemistry: For the synthesis of peptides and proteins.
Biology: In studies involving protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
作用機序
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action, depending on their sequences and structures.
類似化合物との比較
Similar Compounds
Boc-Ala-OH.Fmoc-Gly-OtBu: Another protected dipeptide used in peptide synthesis.
Boc-Lys-OH.Fmoc-Ser(OtBu)-OH: A protected dipeptide with lysine and serine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is unique due to its specific combination of threonine and aspartic acid with distinct protective groups, making it suitable for synthesizing peptides with these amino acids.
特性
分子式 |
C32H40N2O10 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C32H40N2O10/c1-18(26(27(36)37)34-30(40)44-32(5,6)7)42-28(38)24(16-25(35)43-31(2,3)4)33-29(39)41-17-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24,26H,16-17H2,1-7H3,(H,33,39)(H,34,40)(H,36,37)/t18-,24+,26+/m1/s1 |
InChIキー |
PGYUAOMDCYWBFY-VAQLEPBLSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



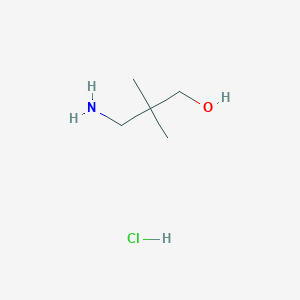


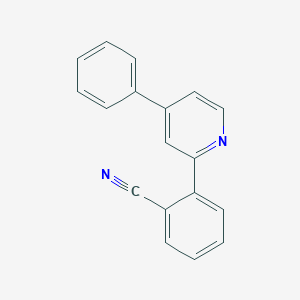


![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
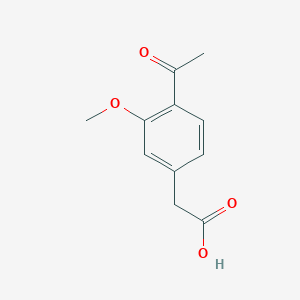
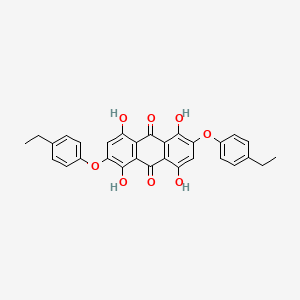
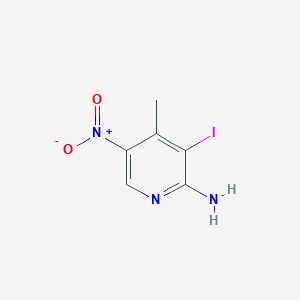
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)


